4-Hydroxy-1-naphthoic acid

Vue d'ensemble

Description

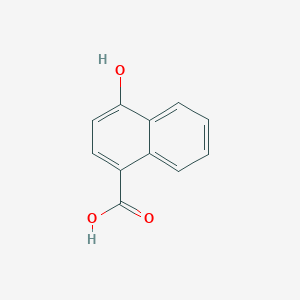

4-Hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the fourth position and a carboxylic acid group (-COOH) at the first position on the naphthalene ring. This compound appears as a white crystalline solid and is known for its solubility in hot water, alcohols, and ethers, but it is insoluble in non-polar solvents like hexane and petroleum ether .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the hydroxylation of 1-naphthoic acid. This process typically uses a strong oxidizing agent such as potassium permanganate (KMnO4) in an alkaline medium to introduce the hydroxyl group at the fourth position .

Another method involves the Friedel-Crafts acylation of naphthalene with chloroacetic acid, followed by hydrolysis and oxidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 1-naphthol using air or oxygen in the presence of a metal catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and halogens for halogenation reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: 4-Hydroxy-1-naphthyl alcohol.

Substitution: Various substituted naphthoic acids depending on the substituent introduced.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Dyes and Pigments

4-HNA is primarily utilized as an intermediate in the synthesis of various dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and inks. The compound's ability to form stable complexes with metal ions enhances its utility in dye production.

Polymer Production

In the industrial sector, 4-HNA is employed in the production of polymers and resins. Its hydroxyl group can be utilized to modify polymer properties, improving their thermal stability and mechanical strength. This application is particularly relevant in the manufacturing of coatings and adhesives.

Biological Applications

Precursor for Biologically Active Molecules

4-HNA serves as a precursor for synthesizing biologically active compounds, including pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against various diseases. For instance, studies have shown that modifications to the naphthoic acid structure can lead to compounds with enhanced anti-inflammatory and antimicrobial properties .

Microbial Metabolism

Research indicates that 4-HNA plays a role in microbial degradation processes, particularly in the breakdown of polycyclic aromatic hydrocarbons (PAHs). It interacts with enzymes such as dioxygenases, facilitating the conversion of complex aromatic compounds into simpler, less harmful substances.

Medical Applications

Therapeutic Properties

4-HNA has been investigated for its potential therapeutic properties. Studies suggest that it exhibits anti-inflammatory effects by modulating immune responses, particularly through interactions with the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in regulating inflammatory processes in the gut .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that derivatives of 4-HNA can inhibit the growth of pathogens such as Helicobacter pylori, which is associated with gastric ulcers and cancer . Furthermore, it has been observed to induce apoptosis in human keratinocytes, suggesting potential applications in treating skin conditions like psoriasis .

Industrial Applications

Production of Resins and Coatings

In industrial applications, 4-HNA is used to create specialized resins and coatings that require enhanced durability and chemical resistance. The compound's reactivity allows for the formulation of products that meet specific performance criteria in diverse environments.

Catalytic Processes

4-HNA is also involved in catalytic processes within chemical manufacturing. Its ability to form solvates with various solvents can influence reaction rates and product yields, making it a valuable component in optimizing industrial reactions.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated that 4-HNA inhibits H. pylori growth effectively. |

| Study B | Anti-inflammatory Effects | Showed modulation of immune responses via AhR activation in gut cells. |

| Study C | Polymer Modification | Highlighted improved thermal stability when incorporating 4-HNA into polymer matrices. |

Mécanisme D'action

The mechanism of action of 4-hydroxy-1-naphthoic acid involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. For example, it has been shown to inhibit protein kinases by binding to the ATP-binding site, preventing phosphorylation of target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Hydroxy-1-naphthoic acid

- 3-Hydroxy-1-naphthoic acid

- 5-Hydroxy-1-naphthoic acid

- 6-Hydroxy-1-naphthoic acid

- 7-Hydroxy-1-naphthoic acid

- 8-Hydroxy-1-naphthoic acid

Uniqueness

4-Hydroxy-1-naphthoic acid is unique due to its specific position of the hydroxyl group, which influences its reactivity and interaction with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Activité Biologique

4-Hydroxy-1-naphthoic acid (4-HNA) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant research findings.

This compound has the chemical formula and is characterized by a hydroxyl group at the 4-position of the naphthalene ring. This structural feature is crucial for its biological activity, particularly in enzyme interactions.

Enzyme Inhibition:

this compound exhibits inhibitory activity against key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). The inhibition is competitive and reversible, primarily affecting neurotransmitter metabolism. This property suggests potential applications in treating neurodegenerative diseases where MAO and ChE are involved.

Biochemical Pathways:

The compound is involved in several biochemical pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). It interacts with enzymes such as dioxygenases, which catalyze the cleavage of aromatic rings, facilitating microbial degradation processes.

Cellular Effects

This compound influences various cellular processes, including:

- Cell Signaling: It modulates signaling pathways that affect gene expression and cellular metabolism.

- Genotoxicity: Studies indicate that 4-HNA can exhibit genotoxic and mutagenic effects on living organisms, raising concerns about its safety profile at certain concentrations.

- Antioxidant Activity: The compound has shown antioxidant properties in various studies, contributing to its potential therapeutic effects .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it can form solvates with certain solvents, potentially influencing its bioavailability. The stability of the compound under various conditions also plays a role in its efficacy as a therapeutic agent.

Case Studies and Experimental Data

-

Animal Model Studies:

- In studies involving animal models, low doses of 4-HNA have demonstrated anti-inflammatory properties. However, higher doses may lead to adverse effects, including toxicity.

- A study highlighted that 4-HNA could attenuate cognitive impairment induced by scopolamine in mice, suggesting potential nootropic effects .

- Cell Culture Studies:

Summary of Key Research Findings

Propriétés

IUPAC Name |

4-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAGPCOTGOTBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322381 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-97-7 | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7474-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-4-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7474-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-4-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO8UA94R91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.